

Enasidenib's Impact on Histone and DNA Hypermethylation: A Technical Guide

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Compound of Interest

Compound Name: *Enasidenib*

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This technical guide provides an in-depth analysis of the mechanism of action of **enasidenib**, focusing on its role in reversing the epigenetic dysregulation central to isocitrate dehydrogenase 2 (IDH2)-mutated acute myeloid leukemia (AML). We detail the core signaling pathways, present quantitative data on the drug's effects, and outline the key experimental protocols used to elucidate its impact on histone and DNA hypermethylation.

Core Mechanism of Action: Reversing Oncometabolism-Driven Hypermethylation

Mutations in the IDH2 enzyme, particularly at arginine residues R140 and R172, are a key driver in approximately 12% of AML cases.[1][2] These mutations confer a neomorphic (new) function, causing the enzyme to convert α -ketoglutarate (α -KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High concentrations of 2-HG competitively inhibit α -KG-dependent dioxygenases, a crucial class of enzymes for epigenetic regulation.[3][5]

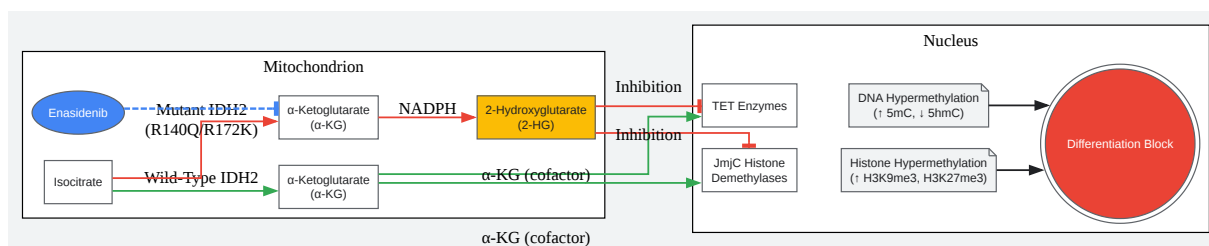
Key enzymes inhibited by 2-HG include:

- TET (Ten-Eleven Translocation) family of DNA hydroxylases: These enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC, resulting in DNA hypermethylation.[3][6]

- Jumonji-C (JmjC) domain-containing histone demethylases: These enzymes remove methyl groups from histone proteins. Their inhibition by 2-HG results in the accumulation of repressive histone methylation marks, such as H3K9me3 and H3K27me3, leading to histone hypermethylation and altered gene expression.[3][7][8]

This widespread hypermethylation of both DNA and histones silences genes critical for hematopoietic differentiation, leading to a block in myeloid maturation and promoting leukemogenesis.[1][5]

Enasidenib is a first-in-class, oral, small-molecule, allosteric inhibitor that selectively targets the mutant IDH2 protein.[3][5] By binding to and inhibiting the mutant enzyme, **enasidenib** blocks the production of 2-HG.[4] The subsequent reduction in intracellular 2-HG levels restores the activity of TET enzymes and histone demethylases. This leads to the reversal of DNA and histone hypermethylation, releasing the block on differentiation and allowing leukemic blasts to mature into functional neutrophils.[5][6][7]



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Caption: Enasidenib's core mechanism of action.

Quantitative Data Summary

Enasidenib's efficacy is quantified by its impact on 2-HG levels, epigenetic marks, and clinical response.

Table 1: Pharmacodynamic and Clinical Efficacy of Enasidenib Monotherapy

Parameter	Value	Patient Population / Model	Reference
2-HG Suppression			
Median 2-HG Suppression (Overall)	90.6%	R/R AML Patients	[4]
Median 2-HG Suppression (IDH2-R140)	93% - 94.9%	R/R AML Patients	[4]
Median 2-HG Suppression (IDH2-R172)	28% - 70.9%	R/R AML Patients	[4]
2-HG Decrease (Preclinical)	>90%	Serum from AML xenotransplant model	[5]
Clinical Response (R/R AML)			
Overall Response Rate (ORR)	40.3%	176 R/R AML Patients	[1][5]
Complete Remission (CR)	19.3%	176 R/R AML Patients	[1][5]
Median Time to First Response	1.9 months	R/R AML Patients	[5]
Median Overall Survival (OS)	9.3 months	All R/R AML Patients	[2][5]
Median OS in CR Patients	19.7 months	R/R AML Patients achieving CR	[2][5]

Table 2: Impact of Enasidenib on DNA and Histone Methylation

Parameter	Observation	Experimental System	Reference
DNA Methylation			
5-hydroxymethylcytosine (5hmC)	Increased levels with enasidenib alone	TF-1 cells (IDH2-R140Q)	[6]
5-methylcytosine (5mC)	Greater reduction with Enasidenib + Azacitidine vs. Azacitidine alone	TF-1 cells (IDH2-R140Q)	[6]
Reversal of Hypermethylation	Progressive reversal over 28 days of treatment	TF-1 cells (IDH2-R140Q) with AGI-6780	[7]
Histone Methylation			
H3K9me3 at HBG promoter	Dissociation induced by AGI-6780 treatment	TF-1 cells (IDH2-R140Q)	[7]
Reversal of Hypermethylation	Rapid reversal within days of treatment	TF-1 cells (IDH2-R140Q) with AGI-6780	[7]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of **enasidenib**.

In Vitro Cell Line Experiments

These protocols are based on studies using the TF-1 human erythroleukemia cell line, often engineered to express mutant IDH2.[4][5][7]

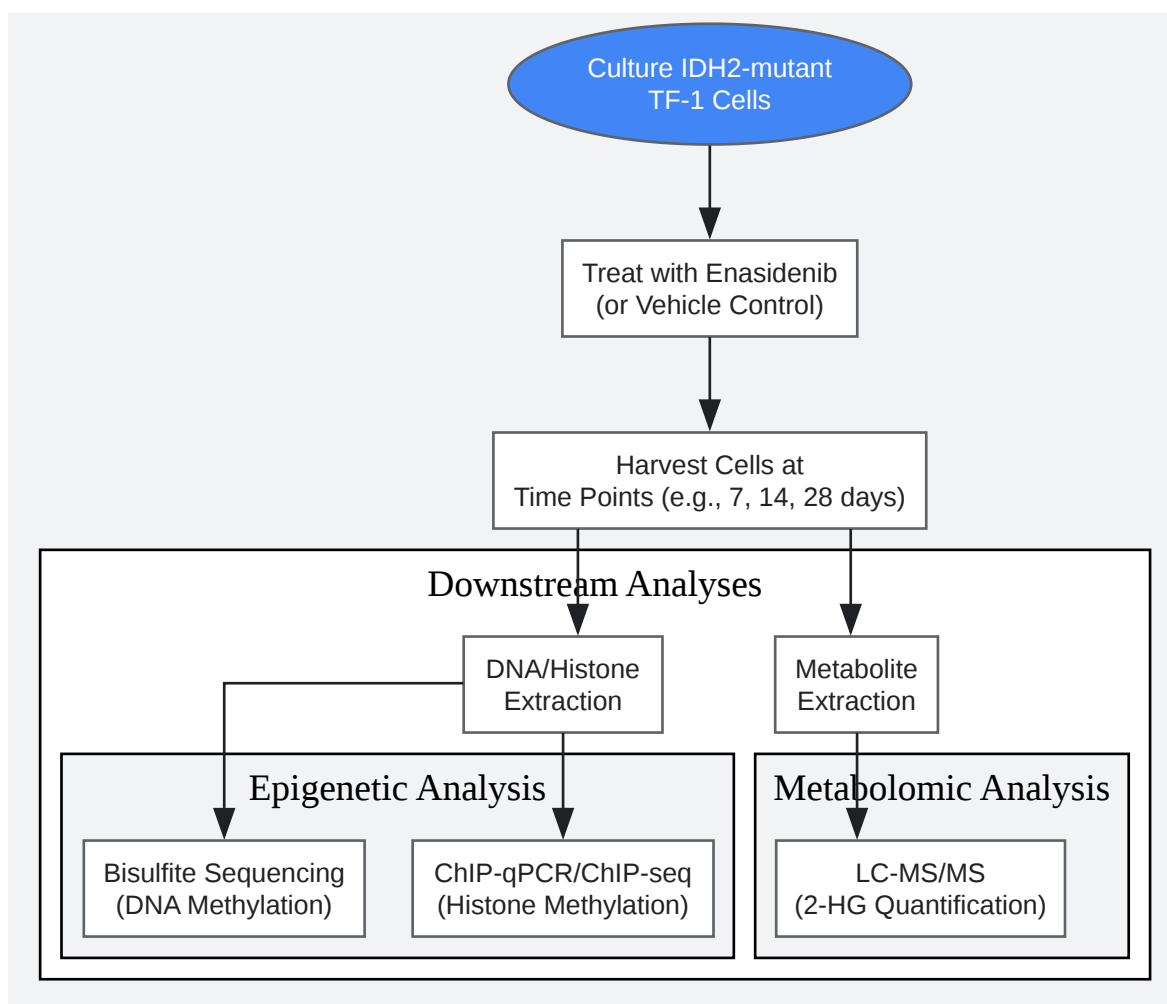
3.1.1 Cell Culture

- Cell Line: TF-1 (ATCC CRL-2003) or isogenic TF-1 expressing IDH2-R140Q (ATCC CRL-2003IG).
- Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[9]
- Culture Conditions: Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Cell density should be maintained between 5 x 10⁴ and 1 x 10⁶ cells/mL.
- Drug Treatment: Resuspend cells in fresh medium and treat with desired concentrations of **enasidenib** (or vehicle control, e.g., DMSO) for specified time periods (e.g., 7 to 28 days for methylation studies).[5][7]

3.1.2 2-HG Measurement by LC-MS/MS This protocol is adapted from established methods for 2-HG enantiomer quantification.[10][11]

- Metabolite Extraction:
 - Wash ~1x10⁶ cells with ice-cold phosphate-buffered saline (PBS).
 - Add 1 mL of 80% methanol (pre-cooled to -80°C) and incubate at -80°C for 15 minutes.
 - Scrape cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet insoluble material.
 - Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.
- Derivatization (for enantiomer separation):
 - Reconstitute the dried extract in the derivatization reagent, such as diacetyl-L-tartaric anhydride (DATAN), to form diastereomers that can be separated on a non-chiral column.
- LC-MS/MS Analysis:

- Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC-HILIC) for separation.
- Mobile Phase: Employ an isocratic elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for D-2-HG, L-2-HG, and an internal standard.[12]
- Quantification: Generate a standard curve using known concentrations of derivatized 2-HG to quantify levels in the samples. Normalize results to cell number or total protein content.



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